4-Fluoro-2-(prop-1-EN-2-YL)pyridine
Description
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
4-fluoro-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8FN/c1-6(2)8-5-7(9)3-4-10-8/h3-5H,1H2,2H3 |
InChI Key |
YBCPKULIRMFWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC=CC(=C1)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Fluoro-2-(prop-1-en-2-yl)pyridine
Synthesis via Dehydration of 2-(6-Fluoropyridin-3-yl)propan-2-ol
One of the most established methods for synthesizing this compound involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2-(6-fluoropyridin-3-yl)propan-2-ol.
Reaction Overview:
- Starting Material: 2-(6-Fluoropyridin-3-yl)propan-2-ol
- Catalyst: para-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
- Solvent: Toluene
- Conditions: Reflux with Dean-Stark apparatus to remove water formed during the reaction
- Yield: Up to 99% isolated yield
- Product: this compound as a straw-colored oil
Procedure Details:
A solution of 2-(6-fluoropyridin-3-yl)propan-2-ol (8.3 g, 53.5 mmol) and p-TSA monohydrate (0.46 g, 2.7 mmol) in toluene (500 mL) is refluxed with a Dean-Stark trap to continuously remove water, driving the equilibrium toward alkene formation. After completion, the mixture is cooled and extracted with saturated sodium bicarbonate solution to neutralize the acid. Removal of volatiles yields the target alkene in 99% yield.
Spectroscopic Data:
- ¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, 1H, J = 2.53 Hz), 7.77 (m, 1H), 6.81 (dd, 1H, J = 8.34, 2.78 Hz), 5.28 (s, 1H), 5.09 (s, 1H), 2.08 (s, 3H)
This method is referenced in patent WO2005/28444 and is widely regarded as a reliable synthetic route for this compound.
Catalytic Ritter-Type Reaction Approaches
Recent advances in synthetic methodologies have explored the use of catalytic Ritter-type reactions for constructing substituted pyridine derivatives, including fluorinated analogs.
Catalytic System:
- Catalyst: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
- Co-catalyst: para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Solvent: Acetonitrile (MeCN)
- Temperature: 150 °C in sealed tube
- Reaction Time: Overnight
Reaction Insights:
The Ritter-type reaction involves the conversion of benzylic alcohols to benzylic cations facilitated by Bi(OTf)₃, which then react with nitriles to form imidazo[1,5-a]pyridine derivatives. Although this method is primarily reported for imidazo[1,5-a]pyridine synthesis, the underlying catalytic principles and conditions are applicable for the formation of vinyl-substituted pyridines analogous to this compound.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Dehydration | 2-(6-Fluoropyridin-3-yl)propan-2-ol | p-Toluenesulfonic acid, toluene, reflux | 99 | High yield, straightforward | Requires pre-synthesis of alcohol |
| Ritter-Type Catalytic Reaction (Related) | Benzylic alcohols and nitriles | Bi(OTf)₃, p-TsOH·H₂O, MeCN, 150 °C | Up to 97 | Efficient catalyst, broad scope | Not directly demonstrated for target compound |
Research Findings and Notes
The dehydration method is highly efficient and offers near-quantitative yields with simple work-up procedures. The reaction proceeds via acid-catalyzed elimination of water from the tertiary alcohol to form the vinyl group on the pyridine ring.
Ritter-type reactions catalyzed by bismuth(III) triflate demonstrate versatility in constructing nitrogen-containing heterocycles, including substituted pyridines. Optimization studies reveal that the presence of both Bi(OTf)₃ and p-TsOH·H₂O is critical for high yields, with acetonitrile serving as both solvent and reactant in the Ritter mechanism.
Steric and electronic effects on the pyridine ring substituents influence the reaction yields and selectivity in Ritter-type reactions, as observed in related substrates with halogen and methyl substituents.
The dehydration method remains the most direct and practical route specifically for this compound, while Ritter-type reactions provide a promising avenue for analog synthesis and further functionalization.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(prop-1-EN-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium nitrite (NaNO2) and hydrofluoric acid (HF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various fluorinated heterocycles and substituted pyridines .
Scientific Research Applications
4-Fluoro-2-(prop-1-EN-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(prop-1-EN-2-YL)pyridine involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Fluoro-2-(prop-1-en-2-yl)pyridine with structurally or functionally related pyridine derivatives:
*Predicted based on analogs like 3ae .
Structural and Functional Differences
Substituent Position and Electronic Effects: The 4-fluoro group in the target compound enhances electron withdrawal, increasing resonance stabilization compared to non-fluorinated analogs like 2-(prop-1-en-2-yl)pyridine . Propenyl vs. Phenyl: The propenyl group in this compound introduces allylic conjugation, whereas phenyl-substituted analogs (e.g., 3ae) exhibit extended π-systems, altering UV/Vis absorption and reactivity .
Synthetic Accessibility :
- Pd-catalyzed cross-coupling (as used for 3ae, 80% yield) is a viable route for introducing the propenyl group .
- Fluorination at the 4-position may require directed ortho-metalation or halogen-exchange strategies, as seen in related fluoropyridines .
Bioactivity Potential: Fluorinated pyridines like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine are prioritized in drug discovery for their improved pharmacokinetics, suggesting similar promise for the target compound . Brominated analogs (e.g., 3-Bromo-5-(prop-1-en-2-yl)pyridine) serve as intermediates for bioactive piperidine derivatives, highlighting the versatility of propenylpyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
